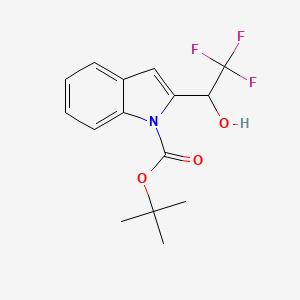

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBOPYYFRRIEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl esters.

Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate the free indole-1-carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for this purpose .

Reaction Scheme:

Typical Conditions:

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .

Reaction Scheme:

Example Conditions:

-

Oxidizing Agent: PCC (1.2 equiv) in DCM

-

Temperature: 0°C to room temperature

Halogenation Reactions

The hydroxyl group undergoes substitution with halogens using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). Bromination has been reported using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) .

Reaction Scheme:

Key Conditions:

-

Reagents: NBS (1.3 equiv), PPh₃ (1.2 equiv)

-

Solvent: DCM

-

Temperature: −40°C to room temperature

Nucleophilic Substitution and Coupling Reactions

The hydroxyl group can participate in Mitsunobu reactions or act as a leaving group in SN2 reactions. Additionally, the indole ring may undergo cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) if appropriately functionalized .

Example Reaction:

-

Mitsunobu Reaction:

Conditions:

-

Reagents: Diethyl azodicarboxylate (DEAD), PPh₃

-

Solvent: Tetrahydrofuran (THF)

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate has been investigated for its potential therapeutic properties. Some notable applications include:

- Anticancer Activity : Research has indicated that compounds with indole structures can exhibit anticancer properties. The trifluoromethyl group may enhance biological activity by improving metabolic stability and bioavailability .

- Neurological Disorders : Indole derivatives are known for their neuroprotective effects. This compound may be explored for its potential in treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Fluorinated Polymers : Due to the presence of trifluoromethyl groups, this compound can be used as a precursor in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance .

- Nanomaterials : Research is ongoing into the use of indole derivatives in the fabrication of nanomaterials for electronic applications. The compound's ability to form stable complexes could be beneficial in developing conductive materials .

Organic Synthesis

This compound serves as an important reagent in organic synthesis:

- Radical Reactions : The compound has been utilized in radical-polar crossover catalysis, allowing for the formation of complex organic molecules under mild conditions. This method holds promise for synthesizing pharmaceuticals and agrochemicals efficiently .

- Functionalization of Aromatic Compounds : It can act as a building block for further functionalization reactions, facilitating the introduction of diverse substituents onto aromatic systems, which is essential in drug development .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- tert-Butyl 2-(p-Tolyl)-1H-indole-1-carboxylate (CAS: Not specified): This compound substitutes a p-tolyl group (aromatic methyl) at position 2. Unlike the trifluoro-hydroxyethyl group, the p-tolyl substituent enhances π-π stacking interactions due to its aromaticity. The absence of polar groups reduces hydrogen-bonding capacity, making it less hydrophilic than the target compound. NMR data (δ 2.40 ppm for methyl protons) confirm its structural rigidity .

- (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (CAS: Not specified): The mesylate (-OSO₂CH₃) group at position 6 introduces a strong leaving group, enabling nucleophilic substitution reactions. In contrast, the target compound’s hydroxyl group may participate in oxidation or acetylation reactions. The mesylate’s electron-withdrawing nature also alters the indole ring’s electron density compared to the trifluoro-hydroxyethyl group .

tert-Butyl 2-(2-Ethoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS: 172226-77-6):

This compound features an ethoxy-oxoethyl substituent (ester group) at position 2. The ester moiety increases lipophilicity and susceptibility to hydrolysis under acidic/basic conditions, unlike the stable hydroxyl group in the target compound. Its molecular weight (303.35) is slightly lower due to the absence of fluorine atoms .

Steric and Hydrogen-Bonding Considerations

- tert-Butyl (E)-3-(2-(Benzylideneamino)phenyl)-1H-indole-1-carboxylate (CAS: Not specified): The benzylideneamino group at position 3 introduces steric bulk and an imine (-C=N-) functionality. Crystallographic data confirm an E-configuration, which rigidifies the structure. The tert-butyl carboxylate remains intact under acidic conditions, highlighting its stability compared to the target compound’s hydroxyl group, which may undergo oxidation .

- The smaller azetidine ring increases strain and basicity compared to the planar indole system.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS: 1402148-97-3) is a synthetic compound belonging to the indole family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H16F3NO3

- Molar Mass : 315.29 g/mol

- Structure : The compound features an indole ring system substituted with a tert-butyl ester and a trifluoro-hydroxyethyl group, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer cell proliferation and apoptosis.

Antiproliferative Activity

Research indicates that compounds with indole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (ER+/PR+), MDA-MB-231 (triple-negative)

- IC50 Values : The compound demonstrated an IC50 of approximately 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative properties compared to other known indole derivatives .

Mechanism of Apoptosis Induction

The compound induces apoptosis through:

- Cell Cycle Arrest : Notably at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

- Tubulin Disruption : It inhibits tubulin polymerization, leading to mitotic catastrophe characterized by multinucleation in affected cells .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of various indole derivatives, including this compound, highlighted its ability to disrupt microtubule dynamics:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 52 | Apoptosis via G2/M arrest |

| This compound | MDA-MB-231 | 74 | Tubulin inhibition |

This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify key structural features that contribute to the biological activity of indole derivatives. The presence of the trifluoroethyl group was found to enhance lipophilicity and cellular uptake, which may correlate with increased potency against cancer cell lines .

Stability and Bioavailability

Stability studies indicate that the compound maintains integrity under physiological conditions (pH 7.4), suggesting favorable bioavailability for oral administration. This characteristic is crucial for therapeutic applications targeting systemic diseases such as cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving indole core functionalization. For example:

- Step 1 : Protect the indole NH group using Boc (tert-butoxycarbonyl) chemistry, as seen in tert-butyl indole carboxylate derivatives .

- Step 2 : Introduce the trifluoro-hydroxyethyl group via nucleophilic substitution or Friedel-Crafts α-arylation, using reagents like trifluoroethanol derivatives under acidic or catalytic conditions .

- Step 3 : Purify intermediates via column chromatography (silica gel, EtOAc/hexanes) and confirm structures using / NMR and HRMS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : Identify indole protons (δ 7.2–8.1 ppm), trifluoroethyl groups (δ 4.5–5.5 ppm for -CH(OH)CF), and tert-butyl signals (δ 1.2–1.6 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) groups .

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during trifluoroethyl group installation?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DME or DMF) to stabilize intermediates, as demonstrated in analogous Friedel-Crafts reactions .

- Catalysis : Employ Lewis acids (e.g., BF·EtO) to enhance electrophilicity of trifluoroethyl precursors .

- Temperature Control : Optimize between 0°C and RT to minimize side reactions (e.g., over-oxidation) .

Q. How can discrepancies in NMR data for diastereomeric mixtures be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- NOE Experiments : Determine spatial proximity of protons to assign stereochemistry at the hydroxyl-bearing carbon .

- X-ray Crystallography : Resolve absolute configuration via SHELX-refined crystal structures .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer :

- Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to form stable co-crystals .

- Cryoprotection : Flash-cool crystals in liquid N with cryoprotectants (e.g., glycerol) to reduce lattice disorder .

- Software Tools : Refine data using SHELXL for high-resolution structures, accounting for twinning or disorder .

Safety and Best Practices

- Handling Precautions : Use fume hoods due to potential toxicity of trifluoroethyl intermediates .

- Waste Disposal : Quench reactive byproducts (e.g., SO·pyridine) with aqueous NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.